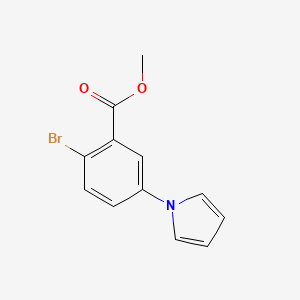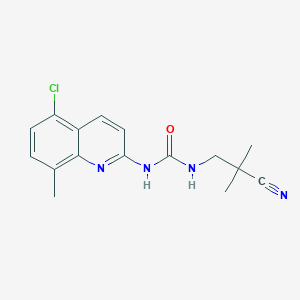![molecular formula C13H19N7OS B7433827 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPTA, and it is a small molecule inhibitor of the HIV-1 virus. In
Scientific Research Applications
DAPTA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DAPTA is in the treatment of HIV-1 infection. DAPTA has been shown to inhibit the attachment of the virus to host cells, thereby preventing the virus from entering the cells and replicating. In addition to its anti-HIV-1 activity, DAPTA has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of DAPTA involves the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells. This interaction is necessary for the virus to enter host cells and replicate. DAPTA binds to the CD4 receptor and prevents the interaction with gp120, thereby inhibiting the entry of the virus into the cells.
Biochemical and Physiological Effects
DAPTA has been shown to have a high degree of selectivity for the CD4 receptor, which is expressed on the surface of T cells and other immune cells. This selectivity minimizes the potential for off-target effects and toxicity. DAPTA has also been shown to have a long half-life in the bloodstream, which makes it an attractive candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAPTA in lab experiments is its high degree of selectivity for the CD4 receptor. This selectivity allows for the specific targeting of immune cells and other cells that express the CD4 receptor. However, one of the limitations of using DAPTA in lab experiments is its complex synthesis method, which requires a high degree of expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of DAPTA. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of DAPTA derivatives that have improved pharmacokinetic properties and efficacy. Additionally, DAPTA could be studied for its potential applications in other viral infections and autoimmune diseases.
Conclusion
In conclusion, 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one (DAPTA) is a small molecule inhibitor of the HIV-1 virus that has potential applications in various fields of science. The synthesis of DAPTA is complex, and it requires a high degree of expertise in organic chemistry. DAPTA has a high degree of selectivity for the CD4 receptor, which minimizes the potential for off-target effects and toxicity. The future directions for the research and development of DAPTA include the optimization of the synthesis method, the development of improved derivatives, and the study of its potential applications in other diseases.
Synthesis Methods
The synthesis of DAPTA involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-diaminopurine, which undergoes a series of reactions to form the final product. The synthesis process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
properties
IUPAC Name |
1-[3-(2,6-diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-7(22-2)3-9(21)19-4-8(5-19)20-6-16-10-11(14)17-13(15)18-12(10)20/h6-8H,3-5H2,1-2H3,(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYKJKUSJUZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N2C=NC3=C(N=C(N=C32)N)N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)


![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)